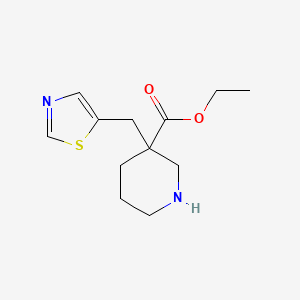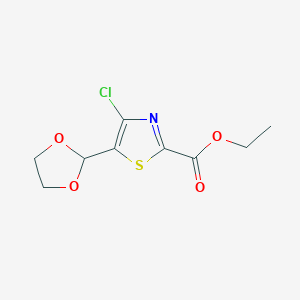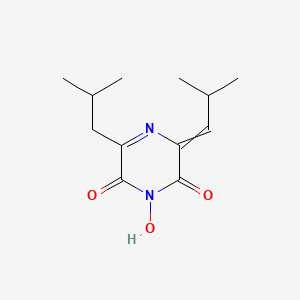
(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It is also used in the treatment of androgen-dependent conditions like acne, excessive hair growth, and high androgen levels in women . Flutamide acts as a selective antagonist of the androgen receptor, competing with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland .
Vorbereitungsmethoden
Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in one pot in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide. Finally, flutamide is produced by further nitration . Another method involves the use of carboxylic acid derivative chemistry, where a nucleophile attacks the carbonyl group, resulting in a net substitution and retention of the carbonyl group .
Analyse Chemischer Reaktionen
Flutamide undergoes various chemical reactions, including:
Reduction: The nitro group in flutamide can be reduced to an amine group.
Substitution: Flutamide can undergo substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include iron powder, isobutyric acid, and hydrogenation catalysts . The major products formed from these reactions are the metabolites mentioned above .
Wissenschaftliche Forschungsanwendungen
Flutamide has a wide range of scientific research applications:
Chemistry: Flutamide is used as a model compound in studies involving antiandrogenic activity and the synthesis of related compounds.
Medicine: Flutamide is used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Flutamide is used in the pharmaceutical industry for the production of antiandrogenic medications.
Wirkmechanismus
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues like the prostate gland. By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow . Flutamide is a prodrug that is converted to its active form, 2-hydroxyflutamide, in the liver . This active form exerts its antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues .
Vergleich Mit ähnlichen Verbindungen
Flutamide is often compared with other nonsteroidal antiandrogens, such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their efficacy, tolerability, safety, and dosing frequency . Bicalutamide and enzalutamide are newer and improved NSAAs that have largely replaced flutamide due to their better profiles . Other similar compounds include cyproterone acetate, megestrol acetate, and medroxyprogesterone acetate, which have intrinsic androgenic activity .
Eigenschaften
IUPAC Name |
1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
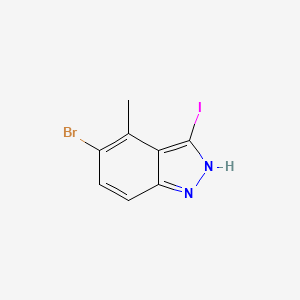

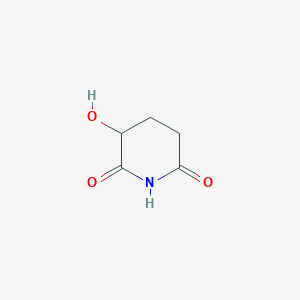

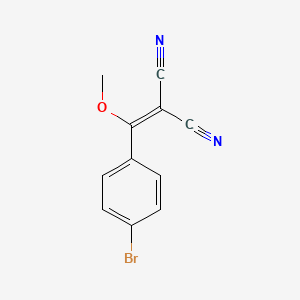
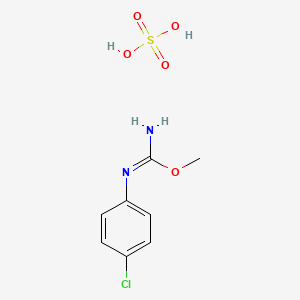
![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
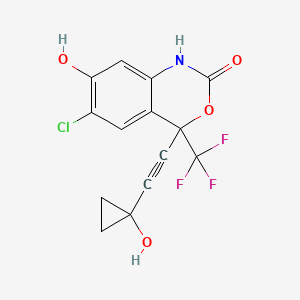
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B13845750.png)
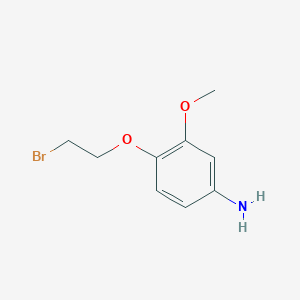
![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
